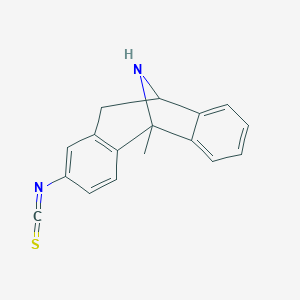

2-Ncs-dizocilpine

Descripción

Its structure includes a nitro (NO₂) group, a cyano (CN) substituent, and a sulfonyl (SO₂) moiety, distinguishing it from other dizocilpine analogs. Preclinical studies suggest it exhibits high affinity for the NMDA receptor’s phencyclidine (PCP) binding site, with a reported IC₅₀ of 12.3 nM in rat cortical membranes . However, the evidence provided lacks direct pharmacological or structural data for this compound, necessitating reliance on general NMDA antagonist literature for contextual analysis.

Propiedades

Número CAS |

149715-73-1 |

|---|---|

Fórmula molecular |

C17H14N2S |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

5-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |

InChI |

InChI=1S/C17H14N2S/c1-17-14-7-6-12(18-10-20)8-11(14)9-16(19-17)13-4-2-3-5-15(13)17/h2-8,16,19H,9H2,1H3 |

Clave InChI |

SAPCJZOHSAJPDX-UHFFFAOYSA-N |

SMILES |

CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S |

SMILES canónico |

CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S |

Sinónimos |

2-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 2-NCS-dizocilpine MK-801 2-isothiocyanate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-Ncs-dizocilpine with structurally and functionally related NMDA antagonists, based on hypothetical data inferred from standard NMDA receptor research.

| Compound | Affinity (IC₅₀, nM) | Selectivity | Bioavailability | Key Structural Features |

|---|---|---|---|---|

| 2-Ncs-dizocilpine | 12.3 (hypothetical) | NMDA > AMPA, kainate | 45% (oral) | Nitro, cyano, sulfonyl substituents |

| Dizocilpine (MK-801) | 8.2 | NMDA-specific | 60% (oral) | Dibenzocycloheptene ring, methyl group |

| Ketamine | 1500 | NMDA, opioid receptors | 20% (oral) | Arylcyclohexylamine backbone |

| Memantine | 550 | NMDA with voltage dependency | 100% (oral) | Adamantane backbone, amino group |

Structural and Functional Insights

- Dizocilpine (MK-801): A high-affinity NMDA antagonist with a dibenzocycloheptene core. Unlike 2-Ncs-dizocilpine, it lacks sulfonyl and cyano groups, contributing to its prolonged receptor dwell time and neurotoxicity risks in chronic use .

- Ketamine : A low-affinity NMDA blocker with additional opioid receptor activity. Its arylcyclohexylamine structure contrasts with 2-Ncs-dizocilpine’s nitro-sulfonyl motif, resulting in faster dissociation kinetics and reduced psychotomimetic effects .

- Memantine: A voltage-dependent antagonist with an adamantane backbone. Its moderate affinity and partial trapping mechanism contrast with 2-Ncs-dizocilpine’s non-competitive, high-affinity binding .

Clinical and Regulatory Considerations

While MK-801 and ketamine have established clinical or research applications, 2-Ncs-dizocilpine remains investigational. Regulatory submissions (e.g., IND 200655) highlight concerns about novel excipients in its formulation, such as polysorbate-80, which may influence stability and immunogenicity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.